REACTION_CXSMILES
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[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.CCN(C(C)C)C(C)C.[CH3:18][O:19][C:20]1[CH:27]=[C:26]([O:28][CH3:29])[CH:25]=[CH:24][C:21]=1[CH2:22][NH2:23]>C(O)CCC>[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:23][CH2:22][C:21]2[CH:24]=[CH:25][C:26]([O:28][CH3:29])=[CH:27][C:20]=2[O:19][CH3:18])=[CH:6][CH:7]=1
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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ClC=1N=NC(=CC1)Cl
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Name
|
|
Quantity
|
3.31 mL
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Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
1.12 g
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Type
|
reactant
|
Smiles
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COC1=C(CN)C=CC(=C1)OC
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C(CCC)O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo
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Name
|
|
Type
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product
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Smiles
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ClC1=CC=C(N=N1)NCC1=C(C=C(C=C1)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |